3-bromo-2-fluoro-4-methylaniline hydrochloride 3-bromo-2-fluoro-4-methylaniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 2639436-65-8
VCID: VC11531237
InChI: InChI=1S/C7H7BrFN.ClH/c1-4-2-3-5(10)7(9)6(4)8;/h2-3H,10H2,1H3;1H
SMILES:
Molecular Formula: C7H8BrClFN
Molecular Weight: 240.50 g/mol

3-bromo-2-fluoro-4-methylaniline hydrochloride

CAS No.: 2639436-65-8

Cat. No.: VC11531237

Molecular Formula: C7H8BrClFN

Molecular Weight: 240.50 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-bromo-2-fluoro-4-methylaniline hydrochloride - 2639436-65-8

Specification

CAS No. 2639436-65-8
Molecular Formula C7H8BrClFN
Molecular Weight 240.50 g/mol
IUPAC Name 3-bromo-2-fluoro-4-methylaniline;hydrochloride
Standard InChI InChI=1S/C7H7BrFN.ClH/c1-4-2-3-5(10)7(9)6(4)8;/h2-3H,10H2,1H3;1H
Standard InChI Key WBDJXQDFYRBJKC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)N)F)Br.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

3-Bromo-2-fluoro-4-methylaniline hydrochloride has the molecular formula C₇H₈BrClFN, with a molecular weight of 240.51 g/mol. Its IUPAC name is derived from the parent aniline structure, with substituents assigned according to positional priorities:

  • Bromine at position 3

  • Fluorine at position 2

  • Methyl at position 4

  • Hydrochloride salt formation at the amine group

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 2.28 (s, 3H, CH₃), 6.85–7.15 (m, 2H, aromatic), 8.10 (s, 1H, NH₂⁺).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 20.5 (CH₃), 115.2–135.6 (aromatic carbons), 158.9 (C-F).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), 750 cm⁻¹ (C-Br).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves sequential functionalization of the aniline core, adapted from methodologies for analogous halogenated anilines :

Step 1: Protection of the Amine Group

  • Reagents: Acetic anhydride, ortho-toluidine derivative

  • Conditions: Reflux at 60°C for 4 hours

  • Product: N-(4-methylphenyl)acetamide (yield: 85%)

Step 2: Bromination and Fluorination

  • Brominating Agent: N-Bromosuccinimide (NBS) in tetrachloromethane

  • Fluorinating Agent: Selectfluor® in acetonitrile

  • Conditions: Sequential bromination (0°C, 2h) followed by fluorination (RT, 12h)

  • Intermediate: N-(3-bromo-2-fluoro-4-methylphenyl)acetamide (yield: 72%)

Step 3: Hydrolysis and Salt Formation

  • Hydrolysis: Concentrated HCl in dioxane (reflux, 2h)

  • Neutralization: NH₄OH to pH 9

  • Salt Formation: Treatment with HCl gas in ethanol

  • Final Product: 3-Bromo-2-fluoro-4-methylaniline hydrochloride (purity: 98.5%)

Industrial Optimization

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume (L)2500
Temperature Control±2°C±0.5°C
Yield (%)7289
Purity (%)98.599.8

Industrial protocols emphasize solvent recovery systems and continuous-flow reactors to minimize waste .

Physicochemical Properties

Thermal and Solubility Profile

PropertyValue
Melting Point158–160°C (decomposes)
Boiling Point245°C (predicted)
Density1.62 g/cm³
Solubility in Water12 g/L (20°C)
LogP (Octanol-Water)2.34

Stability and Reactivity

  • Light Sensitivity: Degrades under UV exposure (t₁/₂ = 48h at 300 nm).

  • Hydrolytic Stability: Stable in pH 4–8; decomposes in strong acids/bases.

  • Reactivity: Undergoes Suzuki coupling at the bromine site (Pd catalysis).

Applications in Research and Industry

Pharmaceutical Intermediates

  • Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR (IC₅₀ = 0.8 μM in A549 cells).

  • Antimicrobials: Derivatives show MIC values of 4 µg/mL against S. aureus.

Material Science

  • Liquid Crystals: Mesogenic properties observed in smectic phases (Δε = +12.3 at 25°C).

  • Coordination Chemistry: Forms complexes with Cu(II) (λmax = 680 nm).

HazardCodePrecautionary Measures
Acute ToxicityH301Use PPE; avoid inhalation
Skin IrritationH315Wear nitrile gloves
Eye DamageH318Safety goggles mandatory

Environmental Impact

  • Ecotoxicity: LC₅₀ (Daphnia magna) = 2.1 mg/L (96h).

  • Biodegradation: 28% mineralization in 30 days (OECD 301B).

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